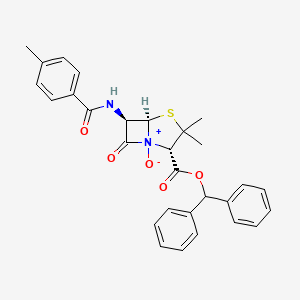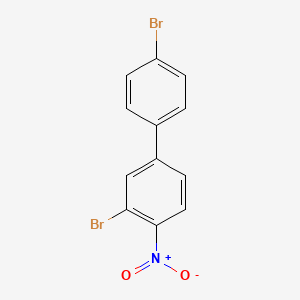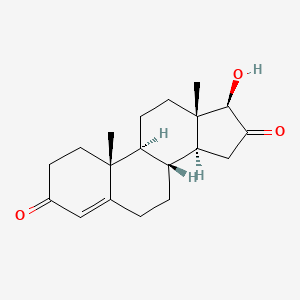
17beta-Hydroxyandrost-4-ene-3,16-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Ketotestosterone, also known as 17β-Hydroxy-4-androstene-3,16-dione, is a potent androgenic steroid hormone. It is part of the 11-oxygenated androgens group, which are adrenal-derived C19 steroids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Ketotestosterone typically involves the hydroxylation of androstenedione. This process is catalyzed by the enzyme cytochrome P450 11β-hydroxylase (CYP11B1), which is primarily expressed in the adrenal cortex. The hydroxylation of androstenedione results in the formation of 11β-hydroxyandrostenedione, which is then converted to 16-Ketotestosterone .
Industrial Production Methods: Industrial production of 16-Ketotestosterone often employs biotechnological methods, including microbial transformation and enzymatic synthesis. These methods are preferred due to their efficiency and the ability to produce the compound in large quantities. The use of genetically engineered microorganisms to express CYP11B1 has also been explored to enhance production yields .
Chemical Reactions Analysis
Types of Reactions: 16-Ketotestosterone undergoes various chemical reactions, including:
Oxidation: Conversion to 11-ketodihydrotestosterone.
Reduction: Formation of 11β-hydroxyandrostenedione.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the replacement of functional groups.
Major Products Formed:
Oxidation: 11-Ketodihydrotestosterone.
Reduction: 11β-Hydroxyandrostenedione.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
16-Ketotestosterone has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of steroid hormones.
Biology: Studied for its role in the regulation of androgenic activity and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in conditions such as congenital adrenal hyperplasia, polycystic ovary syndrome, and castration-resistant prostate cancer.
Industry: Utilized in the development of performance-enhancing drugs and as a biomarker for doping control in sports
Mechanism of Action
16-Ketotestosterone exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of androgen-responsive genes. The compound also inhibits the enzyme 11β-hydroxysteroid dehydrogenase, which converts cortisone to cortisol, thereby reducing cortisol levels and exerting anti-inflammatory effects .
Comparison with Similar Compounds
Testosterone: The primary male sex hormone, responsible for the development of male secondary sexual characteristics.
Dihydrotestosterone: A more potent androgen derived from testosterone.
11-Ketodihydrotestosterone: A metabolite of 16-Ketotestosterone with similar androgenic activity.
Uniqueness: 16-Ketotestosterone is unique due to its dual role as both an androgen and a cortisol inhibitor. This dual functionality makes it particularly valuable in therapeutic applications where both androgenic and anti-inflammatory effects are desired .
Properties
Molecular Formula |
C19H26O3 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,17-decahydro-1H-cyclopenta[a]phenanthrene-3,16-dione |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h9,13-15,17,22H,3-8,10H2,1-2H3/t13-,14+,15+,17+,18+,19+/m1/s1 |
InChI Key |
GKUQOSSSOLNAIL-XJIZNKBASA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(=O)[C@@H]4O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(=O)C4O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


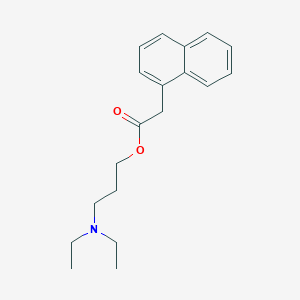
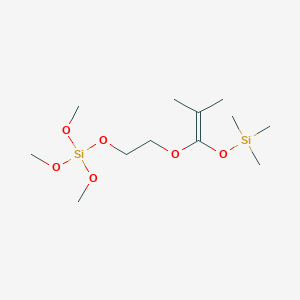

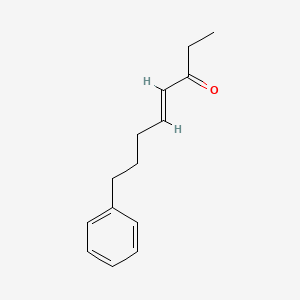
![6-Methyl-[1,4]diazepane dihydrochloride](/img/structure/B13795139.png)
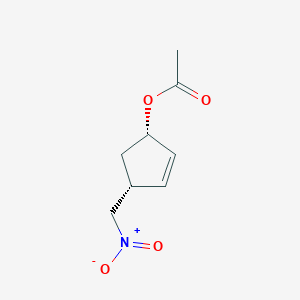
![N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)


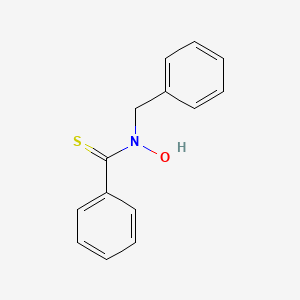
![Acetamide,N-ethyl-N-[2-(methylamino)ethyl]-](/img/structure/B13795169.png)

